![molecular formula C24H23N3O3S2 B2972178 3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide CAS No. 670273-66-2](/img/structure/B2972178.png)

3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

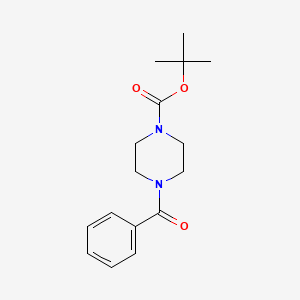

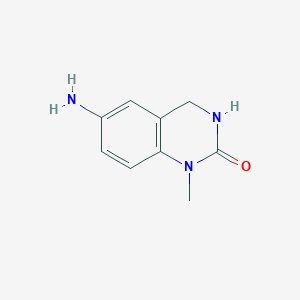

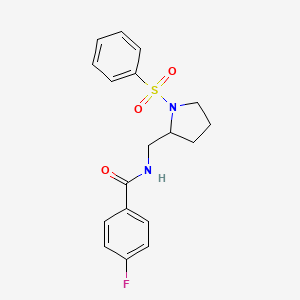

The compound “3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a thieno[2,3-d]pyrimidin ring, and a propanamide group . This compound is available for purchase, indicating its potential use in various applications.

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The 5-methylfuran-2-yl group is a furan ring with a methyl group attached. The 4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl group is a thieno[2,3-d]pyrimidin ring with an oxo group and a prop-2-enyl group attached. The sulfanyl-N-(4-methylphenyl)propanamide group contains a sulfur atom, a 4-methylphenyl group, and a propanamide group .Aplicaciones Científicas De Investigación

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

A study on dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR) identified compounds with potent inhibitory activities, suggesting a potential application in cancer therapy. The compounds, including classical and nonclassical analogues, were synthesized focusing on a 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold, highlighting its conducive nature for dual human TS-DHFR inhibitory activity (Gangjee et al., 2008).

Synthesis and Spectral Characterization of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Pyrimidine Derivatives

The synthesis and characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives were explored, indicating potential for future pharmacological activity investigations. These compounds underwent various nucleophilic substitution reactions, leading to the development of substituted pyrimidinone compounds and other heterocyclic rings (Zaki et al., 2017).

Antitumor Activity of Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives

A study on the synthesis and evaluation of antitumor activity of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed potent anticancer activity against various human cancer cell lines. This indicates the potential application of these compounds in cancer treatment, with certain derivatives demonstrating activity comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).

Expeditious Synthesis of Thienopyridines

An innovative synthesis method for thieno[2,3-b]pyridine derivatives from acetoacetanilides was developed, showcasing an efficient approach to creating complex heterocyclic structures. This process highlights the versatility of acetoacetanilides in heterocyclic synthesis, potentially offering new pathways for drug discovery (Harb et al., 2006).

Propiedades

IUPAC Name |

3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-4-12-27-23(29)21-18(19-10-7-16(3)30-19)14-32-22(21)26-24(27)31-13-11-20(28)25-17-8-5-15(2)6-9-17/h4-10,14H,1,11-13H2,2-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTFQYPQVJRFPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-methoxyphenyl)quinolin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2972095.png)

![2,5-dichloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2972098.png)

![N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B2972099.png)

![1-Ethyl-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B2972103.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2972108.png)

methanone](/img/structure/B2972115.png)